

Performance evaluation of Lauramide DEA against modern green surfactants

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lauric acid diethanolamide*

Cat. No.: B7820546

[Get Quote](#)

Performance Showdown: Lauramide DEA vs. Modern Green Surfactants

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Surfactant Performance and Environmental Impact

In the ever-evolving landscape of formulation science, the demand for high-performance, environmentally conscious ingredients is paramount. This guide provides a detailed comparison of the traditional nonionic surfactant, Lauramide Diethanolamide (Lauramide DEA), against three modern, green alternatives: Alkyl Polyglucosides (APGs), Cocamidopropyl Betaine (CAPB), and Sodium Cocoyl Isethionate (SCI). This analysis focuses on key performance metrics, environmental safety, and detailed experimental protocols to aid in informed surfactant selection for research and product development.

Executive Summary

Lauramide DEA has long been a staple in formulations requiring effective viscosity building and foam stabilization.^{[1][2][3]} However, concerns regarding its environmental profile and potential for nitrosamine formation have spurred the adoption of greener alternatives.^{[4][5]} Modern surfactants like APGs, CAPB, and SCI offer comparable, and in some aspects superior, performance with significantly improved environmental and safety profiles.^{[6][7][8]} This guide presents available quantitative data to support these claims and provides the methodologies necessary to conduct further comparative studies.

Performance Evaluation: A Quantitative Comparison

The following tables summarize the performance characteristics of Lauramide DEA and the selected green surfactants based on available data. It is important to note that direct side-by-side comparative studies are limited, and data is aggregated from various sources. Experimental conditions can influence results, and the provided protocols offer a framework for standardized internal evaluation.

Foaming Properties

Excellent foaming is a desirable characteristic in many cleansing formulations. The Ross-Miles method (ASTM D1173) is a standard for evaluating foam generation and stability.[\[5\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Surfactant	Type	Initial Foam Height (mm)	Foam Stability (after 5 min)	Key Foaming Characteristics
Lauramide DEA	Nonionic	Good to Excellent	High	Known for boosting and stabilizing the foam of primary anionic surfactants, creating a dense and creamy lather. [2]
Alkyl Polyglucosides (APGs)	Nonionic	Excellent	Good to Excellent	Produces a rich, dense, and stable foam. C8-C10 variants offer good initial foam, while C12-C14 variants provide more stable foam. [6] [9] [13]
Cocamidopropyl Betaine (CAPB)	Amphoteric	Good to Excellent	High	Acts as a foam booster and stabilizer, particularly in combination with anionic surfactants like SLES. [14] [15] [16]
Sodium Cocoyl Isethionate (SCI)	Anionic	Excellent	Excellent	Generates a luxurious, creamy, and stable lather,

even in hard
water.[\[7\]](#)[\[17\]](#)[\[18\]](#)
[\[19\]](#)[\[20\]](#)[\[21\]](#)

Viscosity Building

The ability to increase the viscosity of a formulation is crucial for product texture and user experience. Lauramide DEA is a well-known viscosity enhancer, particularly in combination with anionic surfactants.[\[2\]](#)[\[3\]](#)

Surfactant	Type	Viscosity Building Capacity	Typical Use Level for Viscosity Modification	Notes
Lauramide DEA	Nonionic	Excellent	1-10%	Highly effective at thickening formulations containing anionic surfactants.
Alkyl Polyglucosides (APGs)	Nonionic	Moderate	Varies	Can contribute to viscosity, but generally less effective than Lauramide DEA or CAPB. Often requires polymeric thickeners.
Cocamidopropyl Betaine (CAPB)	Amphoteric	Good to Excellent	4-40%	Effectively builds viscosity in the presence of anionic surfactants and electrolytes. [14] [15] [16] [22] [23]
Sodium Cocoyl Isethionate (SCI)	Anionic	Low	N/A	Primarily a foaming and cleansing agent; does not significantly contribute to viscosity.

Cleaning and Emulsification Efficiency

Effective cleaning and the ability to stabilize oil-in-water emulsions are core functions of surfactants.

| Surfactant | Type | Cleaning Performance | Emulsification Properties | |---|---|---|---|---| |
Lauramide DEA | Nonionic | Good | Good | Acts as an effective emulsifier, helping to blend oil and water-based ingredients. | | Alkyl Polyglucosides (APGs) | Nonionic | Excellent | Good |
C10-C12 chain lengths exhibit excellent cleaning power. | | Cocamidopropyl Betaine (CAPB) |
Amphoteric | Good | Moderate | A good co-emulsifier that contributes to the overall stability of emulsions. | | Sodium Cocoyl Isethionate (SCI) | Anionic | Excellent | Good | An effective cleanser that also helps in emulsifying oils and dirt.[17] |

Environmental and Safety Profile

The shift towards green surfactants is largely driven by their improved environmental and safety profiles compared to traditional surfactants.

Surfactant	Biodegradability	Aquatic Toxicity (LC50/EC50)	Key Safety Considerations
Lauramide DEA	Readily Biodegradable	Data not readily available in a comparative format.	Potential for formation of carcinogenic nitrosamines in the presence of nitrosating agents. ^[4] ^[5] May cause skin irritation in some individuals. ^[1]
Alkyl Polyglucosides (APGs)	Readily Biodegradable	Fish (Leuciscus idus) LC50: 100-500 mg/L. Daphnia magna EC50: >100 mg/L. ^[24] ^[25] ^[26] ^[27]	Considered very mild and non-irritating to the skin and eyes. ^[28]
Cocamidopropyl Betaine (CAPB)	Readily Biodegradable	Fish (Brachydanio rerio) LC50: 1-10 mg/L. Daphnia magna EC50: 6.5 mg/L. ^[29] ^[30] ^[31]	Generally mild, but can cause skin sensitization in some individuals, often due to impurities. ^[32]
Sodium Cocoyl Isethionate (SCI)	Readily Biodegradable	Fish (Danio rerio) LC50: 10-100 mg/L. Daphnia magna EC50: >10-100 mg/L. ^[17] ^[33]	Known for its exceptional mildness and is suitable for sensitive skin. ^[7] ^[17]

Experimental Protocols

To facilitate in-house comparative studies, the following are detailed methodologies for key performance experiments.

Foaming Performance Evaluation (Modified Ross-Miles Method - ASTM D1173)

Objective: To determine the initial foam height and foam stability of surfactant solutions.

Apparatus:

- Ross-Miles foam apparatus (graduated glass column with a jacket for temperature control and a reservoir pipette).
- Volumetric flasks and pipettes.
- Stopwatch.
- Constant temperature water bath.

Procedure:

- Prepare 1% (w/v) solutions of each surfactant in deionized water.
- Bring the surfactant solutions and the foam apparatus to a constant temperature of 25°C using the water bath.
- Add 50 mL of the surfactant solution to the bottom of the graduated column.
- Fill the reservoir pipette with 200 mL of the same surfactant solution.
- Position the pipette at the top of the column and open the stopcock, allowing the solution to fall and create foam.
- Start the stopwatch as soon as the pipette begins to drain.
- Record the initial foam height in millimeters at the instant the pipette is empty.
- Record the foam height again after 5 minutes to assess foam stability.
- Repeat the experiment three times for each surfactant and report the average values.

Viscosity Measurement (Brookfield Viscometer)

Objective: To measure the viscosity of surfactant solutions.

Apparatus:

- Brookfield rotational viscometer with appropriate spindles.
- Beakers.
- Constant temperature water bath.

Procedure:

- Prepare 10% (w/v) solutions of a primary anionic surfactant (e.g., Sodium Laureth Sulfate - SLES) in deionized water.
- To separate beakers of the SLES solution, add 2% (w/v) of Lauramide DEA, Cocamidopropyl Betaine, or Alkyl Polyglucoside. A control sample with only SLES should also be prepared.
- Allow the solutions to equilibrate to 25°C in the water bath.
- Measure the viscosity of each solution using the Brookfield viscometer at a constant shear rate (e.g., 10 rpm). Ensure the spindle is appropriate for the expected viscosity range.
- Record the viscosity in centipoise (cP) after the reading has stabilized.
- Repeat the measurement three times for each sample and report the average.

Emulsification Stability Test

Objective: To assess the ability of a surfactant to stabilize an oil-in-water emulsion.

Apparatus:

- Homogenizer or high-shear mixer.
- Graduated cylinders.
- Spectrophotometer or turbidimeter.
- Test tubes.

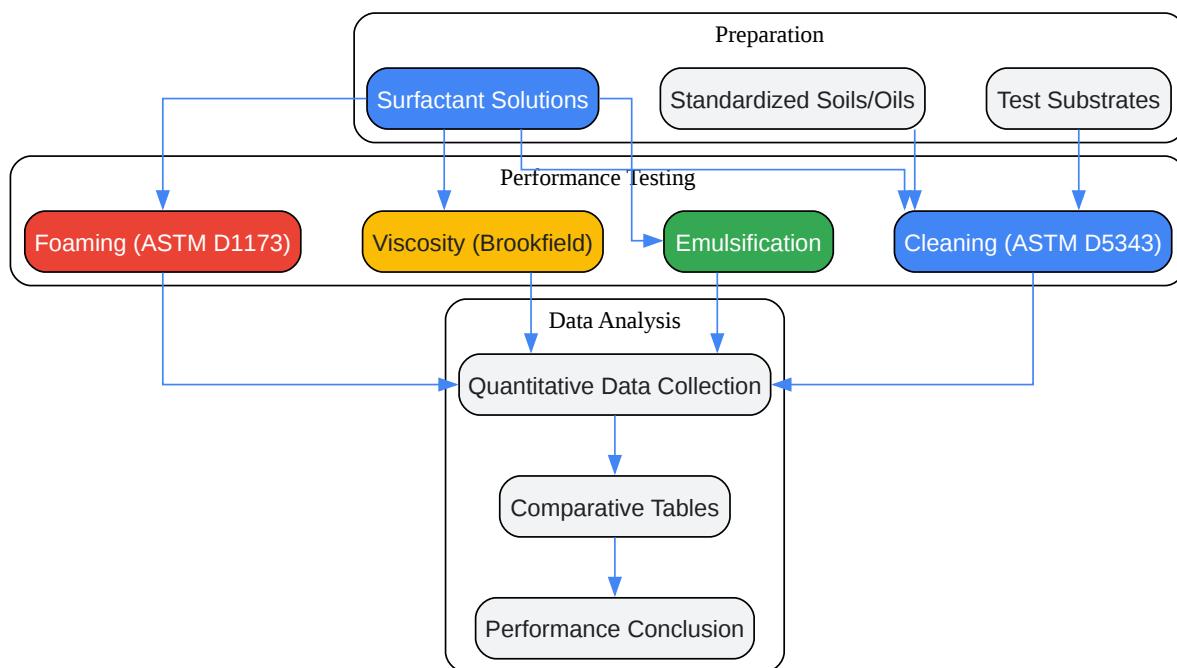
Procedure:

- Prepare 1% (w/v) solutions of each surfactant in deionized water.
- Create an oil-in-water emulsion by homogenizing 10% (v/v) of a standard oil (e.g., mineral oil) in each surfactant solution for 2 minutes.
- Immediately after homogenization, transfer 10 mL of each emulsion to a separate graduated cylinder and record the initial appearance.
- Measure the initial turbidity or absorbance of the emulsions at a specific wavelength (e.g., 600 nm).
- Store the graduated cylinders at room temperature and observe for phase separation (creaming or coalescence) at regular intervals (e.g., 1, 4, 8, and 24 hours).
- At each time point, measure the turbidity or absorbance of the middle phase of the emulsion.
- Calculate the emulsion stability index (ESI) as: $ESI (\%) = (Absorbance \text{ at time } t / Initial \text{ Absorbance}) \times 100$.
- A higher ESI indicates greater emulsion stability.

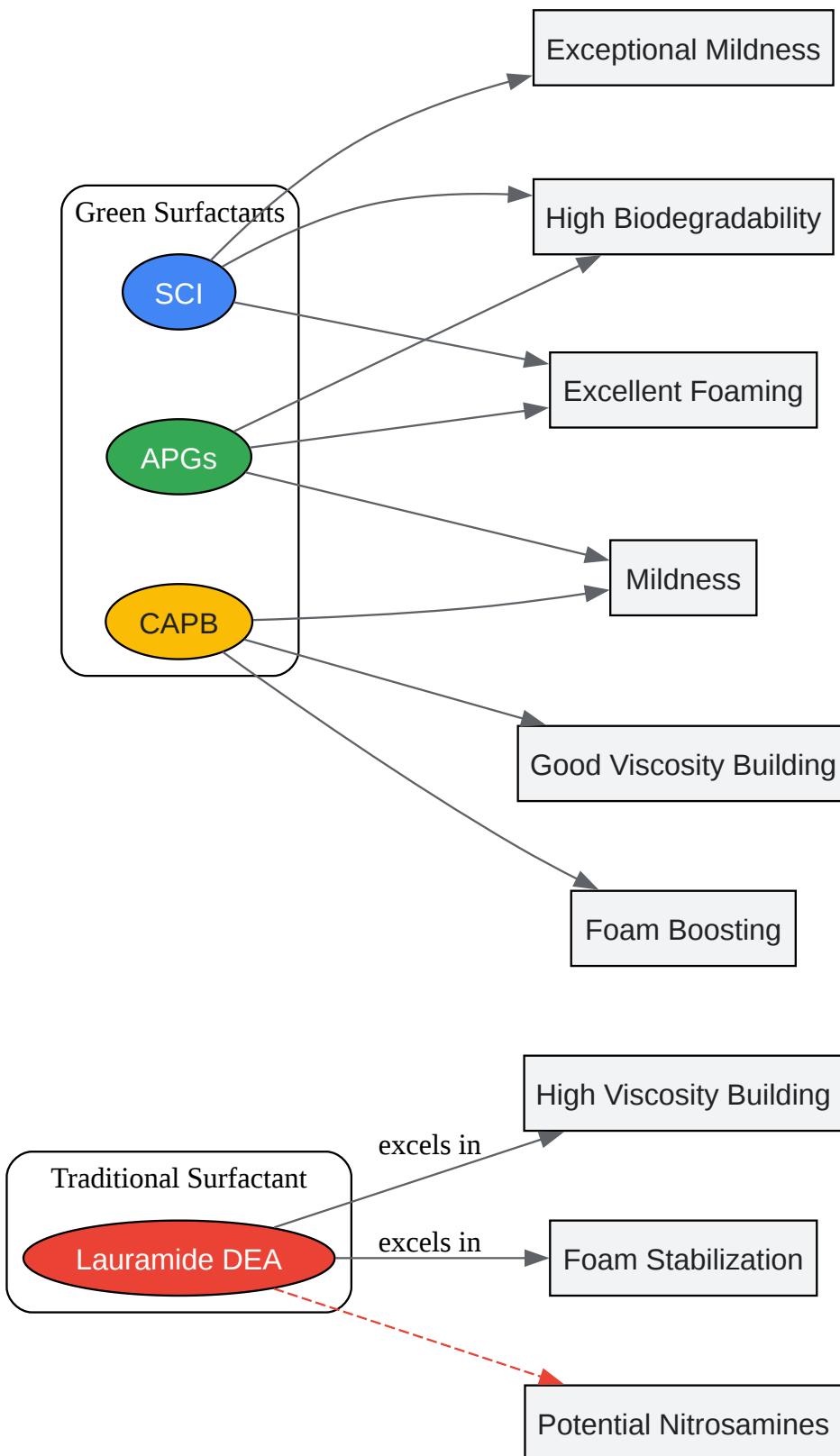
Cleaning Performance Evaluation (Based on ASTM D5343)

Objective: To evaluate the cleaning efficiency of surfactant solutions on a standardized soiled surface.

Apparatus:


- Standardized pre-soiled tiles (e.g., with a synthetic sebum/particulate soil).
- Gardner Straight Line Washability and Abrasion Machine.
- Sponge or cloth.
- Colorimeter or spectrophotometer to measure surface reflectance.

Procedure:


- Measure the initial reflectance (L^*) of the clean, unsoiled tiles.
- Apply a standardized soil to the tiles and measure the reflectance of the soiled surface (L^*s).
- Prepare 1% (w/v) solutions of each surfactant in deionized water.
- Mount a soiled tile in the washability apparatus.
- Saturate a sponge with a specific volume of the surfactant solution and place it in the holder of the apparatus.
- Run the apparatus for a set number of cycles (e.g., 50 cycles).
- Rinse the tile with deionized water and allow it to dry completely.
- Measure the final reflectance of the cleaned tile (L^*c).
- Calculate the cleaning efficiency (%) as: Cleaning Efficiency (%) = $[(Lc - Ls) / (L^* - L^*s)] \times 100$.
- Repeat the test three times for each surfactant and report the average cleaning efficiency.

Visualizing the Comparison and Workflow

To further aid in understanding the comparative aspects and the experimental process, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for comparative surfactant performance evaluation.

[Click to download full resolution via product page](#)

Caption: Logical comparison of Lauramide DEA and modern green surfactants.

Conclusion

The selection of a surfactant is a critical decision in formulation development, with performance, safety, and environmental impact being key considerations. While Lauramide DEA has historically been a reliable choice for its viscosity-enhancing and foam-stabilizing properties, modern green surfactants such as Alkyl Polyglucosides, Cocamidopropyl Betaine, and Sodium Cocoyl Isethionate present compelling alternatives. They offer excellent performance in foaming and cleaning, with the added significant benefits of enhanced mildness, favorable safety profiles, and superior biodegradability. For researchers and formulators, the transition to these greener alternatives is not only a response to regulatory and consumer demand but also an opportunity to develop innovative, high-performing, and sustainable products. The experimental protocols provided in this guide offer a robust framework for conducting tailored comparative analyses to determine the optimal surfactant for specific formulation needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. Lauramide DEA / Cocamide DEA - فرتاك لوتوس | Fartak lotus [fartaklotus.com]
- 3. specialchem.com [specialchem.com]
- 4. US5290482A - Surfactant compositions comprising betaine/cocoamide complexes and method of making the same - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. book-chem.com [book-chem.com]
- 7. humblebeeandme.com [humblebeeandme.com]
- 8. Sodium Cocoyl Isethionate: The Eco-Friendly Surfactant Your Formulations Need [finicecleaning.com]

- 9. Foaming Power and Foam Stability of Several Alkyl Polyglycosides | Semantic Scholar [semanticscholar.org]
- 10. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
- 11. Ross-Miles Test — SIXIN North America, Inc. [sixinusa.com]
- 12. img1.17img.cn [img1.17img.cn]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 16. Impact of polyelectrolyte-surfactant interactions on the rheology and wet lubrication performance of conditioning shampoo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. makingcosmetics.com [makingcosmetics.com]
- 18. makingcosmetics.com [makingcosmetics.com]
- 19. ewg.org [ewg.org]
- 20. mordorintelligence.com [mordorintelligence.com]
- 21. makingcosmetics.com [makingcosmetics.com]
- 22. thaiscience.info [thaiscience.info]
- 23. scientificspectator.com [scientificspectator.com]
- 24. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 25. redox.com [redox.com]
- 26. assets.eshop-live.com [assets.eshop-live.com]
- 27. assets.eshop-live.com [assets.eshop-live.com]
- 28. Environmental Assessment of Alkyl Polyglucoside - Coating Additives Manufacturer | IRO Coating Additive Ltd [irocoatingadditive.com]
- 29. acme-hardesty.com [acme-hardesty.com]
- 30. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 31. santos.com [santos.com]
- 32. Cocamidopropyl betaine - Wikipedia [en.wikipedia.org]
- 33. Sodium Cocoyl Isethionate SDS by Naturallythinking [tox2u.com]
- To cite this document: BenchChem. [Performance evaluation of Lauramide DEA against modern green surfactants]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b7820546#performance-evaluation-of-lauramide-dea-against-modern-green-surfactants>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com